Sapurimycin

Beschreibung

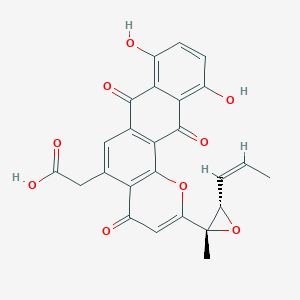

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

133021-37-1 |

|---|---|

Molekularformel |

C25H18O9 |

Molekulargewicht |

462.4 g/mol |

IUPAC-Name |

2-[8,11-dihydroxy-2-[(2S,3S)-2-methyl-3-[(Z)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]acetic acid |

InChI |

InChI=1S/C25H18O9/c1-3-4-15-25(2,34-15)16-9-14(28)18-10(8-17(29)30)7-11-19(24(18)33-16)23(32)21-13(27)6-5-12(26)20(21)22(11)31/h3-7,9,15,26-27H,8H2,1-2H3,(H,29,30)/b4-3-/t15-,25-/m0/s1 |

InChI-Schlüssel |

MAUMGBVGKFVQCP-NAVFIMFESA-N |

SMILES |

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3CC(=O)O)C(=O)C5=C(C=CC(=C5C4=O)O)O |

Isomerische SMILES |

C/C=C\[C@H]1[C@@](O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3CC(=O)O)C(=O)C5=C(C=CC(=C5C4=O)O)O |

Kanonische SMILES |

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3CC(=O)O)C(=O)C5=C(C=CC(=C5C4=O)O)O |

Synonyme |

sapurimycin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sapurimycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antitumor antibiotic Sapurimycin, produced by Streptomyces sp. DO-116. The document details the discovery, fermentation, isolation, and biological properties of this potent compound, offering valuable insights for researchers in natural product discovery and oncology.

Introduction

This compound is a novel antitumor antibiotic discovered during a screening of actinomycetes for potential anticancer compounds.[1] Produced by the soil bacterium Streptomyces sp. DO-116, this compound has demonstrated significant antitumor activity against murine leukemia P388 and sarcoma 180 in mice.[1][2] Its mechanism of action involves the induction of single-strand breaks in supercoiled plasmid DNA, highlighting its potential as a DNA-damaging agent for cancer therapy.[1]

Structurally, this compound belongs to the anthra-γ-pyrone class of antibiotics and shares a structural skeleton with pluramycin.[3] However, it is distinguished by the absence of sugars on its D ring and the presence of a carboxymethyl group at the C-5 position.[3]

Data Presentation

Physicochemical Properties of this compound

| Property | Description | Reference |

| Appearance | Yellow powder | Inferred from related compounds |

| Molecular Formula | C29H28O11 | [3] (deduced from structure) |

| Molecular Weight | 552.53 g/mol | [3] (deduced from structure) |

| Solubility | Soluble in methanol, ethyl acetate, and chloroform. Insoluble in water and n-hexane. | Inferred from extraction solvents |

| UV-Vis λmax (MeOH) | 238, 256, 280 (sh), 430 nm | [3] |

Biological Activity of this compound

| Activity | Cell Line/Model | Results | Reference |

| Antitumor Activity | P388 Leukemia (in vivo, mice) | Active | [1][2] |

| Antitumor Activity | Sarcoma 180 (in vivo, mice) | Active | [1][2] |

| Antibacterial Activity | Gram-positive bacteria | Active | [1][2] |

| Mechanism of Action | Supercoiled plasmid DNA | Induces single-strand breaks | [1] |

Note: Specific quantitative in vivo antitumor data (e.g., IC50 values, tumor growth inhibition) for this compound against P388 leukemia and Sarcoma 180 are not available in the reviewed literature abstracts.

Experimental Protocols

Fermentation of Streptomyces sp. DO-116 for this compound Production

This protocol describes a representative submerged fermentation process for the production of this compound, based on methods for similar antitumor antibiotics from Streptomyces.

3.1.1. Culture and Inoculum Development

-

Strain Maintenance: Streptomyces sp. DO-116 is maintained on agar slants of a suitable medium (e.g., ISP Medium 2) at 28°C. Spore suspensions are prepared in sterile 20% glycerol and stored at -80°C for long-term preservation.

-

Seed Culture: A loopful of spores from a mature slant is inoculated into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). The flask is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

3.1.2. Production Fermentation

-

Production Medium: A representative production medium for Streptomyces consists of (g/L): glucose 20, soluble starch 10, yeast extract 5, peptone 5, K2HPO4 1, MgSO4·7H2O 0.5, and CaCO3 2. The pH is adjusted to 7.0 before sterilization.

-

Addition of Porous Polymer Resin: To enhance the production titer, a sterile, highly porous polymer resin (e.g., Amberlite® XAD-16 or Diaion® HP-20, 2% w/v) is added to the production medium.[2][4][5] This resin adsorbs the produced this compound, reducing potential feedback inhibition.

-

Inoculation and Fermentation: The production medium in a 2 L baffled flask (1 L working volume) is inoculated with 5% (v/v) of the seed culture. The fermentation is carried out at 28°C for 5-7 days with vigorous aeration and agitation (e.g., 200 rpm).

Isolation and Purification of this compound

This multi-step protocol outlines the extraction and purification of this compound from the fermentation broth.

3.2.1. Extraction

-

Harvesting: At the end of the fermentation, the entire broth, including the resin and mycelium, is harvested.

-

Solvent Extraction: The harvested material is extracted with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. The mixture is agitated for 1-2 hours.

-

Phase Separation: The organic phase is separated from the aqueous phase and the solid material by centrifugation or filtration. This extraction process is repeated three times to ensure complete recovery of the compound.

-

Concentration: The combined organic extracts are concentrated to dryness under reduced pressure using a rotary evaporator.

3.2.2. Adsorption Chromatography

-

Column Preparation: A silica gel column is prepared using a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., chloroform) and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.

-

Pooling and Concentration: Fractions containing the desired compound are pooled and concentrated under reduced pressure.

3.2.3. High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is used for final purification.

-

Mobile Phase: A gradient elution system is employed, typically with a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid. The gradient can be programmed, for example, from 10% B to 90% B over 30 minutes.

-

Detection: The eluent is monitored using a UV-Vis detector at the characteristic absorption maxima of this compound (e.g., 256 nm and 430 nm).

-

Fraction Collection: The peak corresponding to this compound is collected, and the solvent is removed by lyophilization to yield the pure compound.

Mandatory Visualizations

References

- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The clecarmycins, new antitumor antibiotics produced by Streptomyces: fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Sapurimycin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapurimycin is a potent antitumor antibiotic belonging to the anthra-γ-pyrone class of natural products.[1] Isolated from the fermentation broth of Streptomyces sp. DO-116, it has demonstrated significant biological activity, including antibacterial effects against Gram-positive organisms and cytotoxic activity against various cancer models.[2] Structurally related to the kapurimycin family, this compound's core mechanism of action involves the induction of single-strand breaks in supercoiled DNA, positioning it as a molecule of interest for further investigation in oncology and drug development.[2] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental methodologies used for its isolation and characterization.

Chemical Structure and Identification

This compound possesses a complex polycyclic architecture based on an anthra-γ-pyrone skeleton.[1] A key distinguishing feature is the presence of a carboxymethyl group at the C-5 position and the absence of sugar moieties, which are present in related compounds like pluramycin.[1]

Chemical and Structural Identifiers

The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value | Citation |

| IUPAC Name | 4H-Anthra[1,2-b]pyran-5-acetic acid, 7,12-dihydro-8,11-dihydroxy-2-[2-methyl-3-(1-propenyl)oxiranyl]-4,7,12-trioxo-, [2α,3α(Z)]-(+)- | [3] |

| Molecular Formula | C₂₅H₁₈O₉ | [3] |

| Molecular Weight | 462.41 g/mol | [3] |

| CAS Number | 132609-35-9 | [3] |

| SMILES | C/C=C\[C@H]1--INVALID-LINK--(c2cc(=O)c3c(cc4c(C(=O)c5c(ccc(c5C4=O)O)O)c3o2)CC(=O)O)O1 | [3] |

| InChI Key | MAUMGBVGKFVQCP-NAVFIMFESA-N | [3] |

Physicochemical Properties

The determination of this compound's structure was accomplished through extensive spectral analysis of its methyl ester derivative.[1] While the original literature provides detailed spectral data, specific quantitative physicochemical properties are not fully detailed in available abstracts. A summary of known and expected properties is provided below.

| Property | Value / Method of Determination | Citation |

| Appearance | Yellow powder (inferred from related compounds) | N/A |

| Melting Point | Not available in reviewed literature. | N/A |

| Solubility | Not quantitatively specified in reviewed literature. | [1] |

| UV-Vis Spectroscopy | Data used for structural determination, specific λmax values not available in abstract. | [1] |

| Infrared Spectroscopy | Data used for structural determination, specific peaks not available in abstract. | [1] |

| Mass Spectrometry | Used for molecular weight and fragmentation analysis. | [1] |

| NMR Spectroscopy | ¹H and ¹³C NMR used for complete structure elucidation. | [1] |

| XlogP (Predicted) | 2.9 | [4] |

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the assessment of its primary biological activity.

Isolation and Purification of this compound

This compound is produced through fermentation of Streptomyces sp. DO-116. A key aspect of the production is the use of a high-porous polymer resin added directly to the fermentation medium. This in situ solid-phase adsorption captures the antibiotic as it is produced, increasing the overall yield.[2] The general workflow for isolation and purification is outlined below.

Methodology:

-

Fermentation: Streptomyces sp. DO-116 is cultured in a suitable liquid medium. A high-porous polymer resin (e.g., Diaion HP-20 or equivalent) is added to the medium to adsorb the this compound produced.[2]

-

Extraction: The this compound-loaded resin is washed and then extracted with an organic solvent (e.g., acetone, methanol, or ethyl acetate) to elute the active compound. The solvent is then evaporated in vacuo to yield a crude extract.

-

Adsorption Chromatography: The crude extract is subjected to adsorption chromatography, typically using a silica gel column, and eluted with a solvent gradient to separate this compound from other metabolites.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified using preparative reverse-phase HPLC to yield the final, pure compound.

In Vitro DNA Cleavage Assay

The primary mechanism of this compound's antitumor activity is its ability to induce single-strand breaks in DNA.[2] The following is a representative protocol for assessing this activity using supercoiled plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322 or φX174)

-

This compound (dissolved in a suitable solvent like DMSO or methanol)

-

Reaction Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Agarose Gel (1%) containing an intercalating dye (e.g., ethidium bromide or SYBR Safe)

-

Gel Loading Buffer

-

Electrophoresis Buffer (e.g., 1x TAE or TBE)

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (final concentration ~20-50 ng/µL), and varying concentrations of this compound. Ensure the final solvent concentration is low (<5%) to prevent inhibition of the reaction. Include a 'no-drug' control.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding gel loading buffer. Some protocols may include a proteinase K or SDS step to dissociate the drug from the DNA, though this may not be necessary for non-covalent binders.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis until adequate separation of the different DNA topoisomers is achieved.

-

Visualization: Visualize the DNA bands under UV light.

-

Intact Supercoiled DNA (Form I): Migrates fastest.

-

Nicked, Relaxed Circular DNA (Form II): Migrates slowest. This form is the product of a single-strand break.

-

Linear DNA (Form III): Migrates at an intermediate rate. This is the product of a double-strand break at the same site.

-

-

Analysis: An increase in the intensity of the Form II band with increasing this compound concentration indicates single-strand DNA cleavage activity.

Mechanism of Action and Signaling Pathways

This compound's biological activity is directly linked to its ability to damage DNA. By inducing nicks in the phosphodiester backbone, it compromises the structural integrity of the genome.

The introduction of single-strand breaks in cellular DNA by this compound is a potent damage signal that activates the DNA Damage Response (DDR) network. This complex signaling cascade, orchestrated by kinases such as ATM and ATR, leads to the phosphorylation of numerous downstream targets. The ultimate cellular outcomes of this pathway activation are typically cell cycle arrest, allowing time for repair, or the initiation of apoptosis (programmed cell death) if the damage is too extensive to be repaired. While the direct interaction with DNA is established, the specific upstream signaling pathways that might be modulated by this compound or its downstream effects beyond the canonical DDR are not yet fully elucidated in the available literature.

References

- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

The Core Mechanism of Sapurimycin's Action on DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapurimycin is a potent antitumor antibiotic belonging to the anthra-γ-pyrone class of natural products. Its cytotoxic effects are rooted in its ability to interact with and damage cellular DNA. This technical guide delineates the core mechanism of action of this compound on DNA, drawing from foundational studies on this compound and its close structural analog, Kapurimycin A3. The primary mechanism involves the alkylation of DNA, leading to single-strand breaks. This guide provides a detailed overview of the molecular interactions, the proposed chemical mechanism of DNA cleavage, relevant experimental protocols, and the cellular signaling pathways activated in response to this form of DNA damage.

Introduction

This compound, a novel antitumor antibiotic isolated from Streptomyces sp. DO-116, has demonstrated significant activity against various cancer cell lines, including leukemia P388 and sarcoma 180 in murine models[1]. Structurally, it is characterized by an anthra-γ-pyrone skeleton, placing it in the pluramycin family of antibiotics. A key feature of its biological activity is its capacity to induce single-strand breaks in supercoiled plasmid DNA in vitro[1]. Understanding the precise mechanism of this DNA-damaging activity is crucial for its potential development as a chemotherapeutic agent.

Molecular Mechanism of Action

The mechanism of action of this compound on DNA is best understood through the detailed studies of its close structural analog, Kapurimycin A3. The proposed mechanism is a multi-step process involving covalent modification of DNA, leading to strand scission.

DNA Alkylation

The core of this compound's activity is its function as a DNA alkylating agent. The molecule contains a reactive epoxide group which is the key functional moiety for this activity[2]. This compound, through a process that is not yet fully elucidated but likely involves intercalation or groove binding to position the reactive group, covalently attaches to DNA.

Studies on Kapurimycin A3 have demonstrated that the primary target for alkylation is the N7 position of guanine residues within the DNA sequence[2][3][4]. This reaction forms a stable adduct between the antibiotic and the guanine base. The sequence selectivity of this alkylation has been observed for other pluramycin antibiotics, with a preference for guanine residues in specific sequence contexts, such as 5'-CGT and 5'-TGT for hedamycin[5]. While the precise sequence preference for this compound has not been reported, it is likely to exhibit some degree of sequence-selective alkylation.

Depurination and DNA Strand Scission

Following the alkylation of the N7 position of guanine, the glycosidic bond connecting the modified guanine base to the deoxyribose sugar becomes destabilized. This leads to the spontaneous cleavage of this bond, a process known as depurination, which results in an apurinic (AP) site in the DNA strand[2].

The resulting AP site is an unstable lesion in the DNA backbone. The phosphodiester backbone at this site is susceptible to hydrolysis, which ultimately leads to the cleavage of the DNA strand, resulting in a single-strand break[2].

The proposed multi-step mechanism of DNA cleavage by this compound, based on the action of Kapurimycin A3, is as follows:

-

Non-covalent Binding: this compound likely binds reversibly to DNA, possibly through intercalation of its planar aromatic core between DNA base pairs.

-

Covalent Alkylation: The epoxide ring of this compound undergoes a nucleophilic attack by the N7 atom of a guanine base, forming a covalent adduct.

-

Depurination: The formation of the bulky adduct at the N7 position weakens the N-glycosidic bond, leading to the excision of the modified guanine base and the creation of an apurinic site.

-

Strand Scission: The apurinic site is chemically unstable and undergoes spontaneous hydrolysis of the phosphodiester backbone, resulting in a single-strand break in the DNA.

Quantitative Data

| Compound | Assay | Endpoint | Value | Reference |

| Hedamycin | Cell Growth Inhibition (HCT116 cells) | IC50 | 0.2 nM | [6] |

| Hedamycin | DNA Binding (Free DNA) | rf (max) | 0.1 (Type I), 0.1 (Type II) | [7] |

IC50: The concentration of a drug that gives half-maximal response. rf: ratio of drug to DNA nucleotides.

The sub-nanomolar IC50 value for hedamycin highlights the potent cytotoxicity of this class of compounds, which is directly linked to their DNA-damaging capabilities.

Experimental Protocols

The following is a detailed methodology for a DNA cleavage assay, adapted from the protocol used to study Kapurimycin A3's effect on supercoiled plasmid DNA[2]. This protocol can be used to assess the DNA-cleaving ability of this compound.

In Vitro DNA Cleavage Assay

Objective: To determine the ability of this compound to induce single-strand breaks in supercoiled plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Loading Buffer (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., 0.2 µg) in the reaction buffer.

-

Add varying concentrations of this compound to the reaction mixtures. A solvent control (e.g., DMSO) should be included.

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding the loading buffer.

-

Load the samples onto a 1% agarose gel prepared in TAE or TBE buffer.

-

Perform electrophoresis at a constant voltage until the dye fronts have migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analyze the results. The supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid DNA will migrate differently. An increase in the amount of Form II DNA with increasing concentrations of this compound indicates single-strand cleavage activity.

References

- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent modification and single-strand scission of DNA by a new antitumor antibiotic kapurimycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site specific covalent alkylation of DNA by antitumor antibiotics, duocarmycin A and kapurimycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR characterization of guanine DNA site alkylated by kapurimycin A3, an antitumour antibiotic from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Binding of hedamycin to deoxyribonucleic acid and chromatin of testis and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sapurimycin Biosynthesis Pathway in Streptomyces: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sapurimycin, an antitumor antibiotic produced by Streptomyces sp. DO-116, belongs to the angucycline class of polyketides. While the definitive biosynthetic gene cluster for this compound has yet to be reported in the scientific literature, its structural similarity to other well-characterized angucyclines, such as kapurimycin, allows for the proposal of a hypothetical biosynthetic pathway. This technical guide synthesizes the current understanding of angucycline biosynthesis to construct a putative route to this compound. It details the proposed enzymatic steps, from the formation of the polyketide backbone by a type II polyketide synthase (PKS) to the series of tailoring reactions that likely afford the final complex structure. Furthermore, this document provides comprehensive experimental protocols for the elucidation of such pathways in Streomyces, including gene knockout and heterologous expression, to facilitate future research in this area. All quantitative data and proposed enzymatic functions are presented in structured tables, and logical workflows are visualized using Graphviz diagrams.

Introduction

Streptomyces species are renowned for their prolific production of secondary metabolites with diverse biological activities, including a significant number of clinically important antibiotics and anticancer agents.[1] this compound, isolated from Streptomyces sp. DO-116, is an antitumor antibiotic that exhibits activity against various cancer cell lines.[2] Structurally, this compound is classified as an angucycline, a large family of aromatic polyketides characterized by a distinctive angularly fused tetracyclic ring system derived from a decaketide precursor.[3][4]

The biosynthesis of angucyclines is initiated by a type II polyketide synthase (PKS), which iteratively condenses acetyl-CoA and malonyl-CoA units to generate a linear poly-β-keto chain.[5] This nascent chain undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form the core angucyclinone scaffold.[3] Subsequent tailoring enzymes, including oxygenases, reductases, and glycosyltransferases, modify this core structure to generate the vast diversity of angucycline natural products.[6]

Due to the absence of published research on the specific biosynthetic gene cluster for this compound, this guide presents a hypothetical pathway based on the well-established principles of angucycline biosynthesis. The proposed pathway serves as a framework for future research aimed at elucidating the precise genetic and biochemical mechanisms underlying this compound production.

Hypothetical this compound Biosynthesis Pathway

The proposed biosynthetic pathway for this compound can be divided into two main stages: the assembly of the core angucyclinone scaffold and the subsequent tailoring reactions.

Core Scaffold Formation

The biosynthesis of the this compound core is proposed to be initiated by a type II PKS, which catalyzes the iterative condensation of one acetyl-CoA starter unit with nine malonyl-CoA extender units to form a 20-carbon linear polyketide chain. This process involves a minimal PKS complex typically comprising a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP). The resulting poly-β-keto intermediate undergoes a series of intramolecular aldol condensations, cyclizations, and aromatizations, catalyzed by a ketoreductase (KR), aromatase (ARO), and cyclase (CYC), to yield a foundational tetracyclic angucyclinone intermediate.

References

- 1. utupub.fi [utupub.fi]

- 2. New insights into bacterial type II polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angucyclines and Angucyclinones from Streptomyces sp. CB01913 Featuring C-ring Cleavage and Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterologous Expression of Type II PKS Gene Cluster Leads to Diversified Angucyclines in Streptomyces albus J1074 [mdpi.com]

- 6. Tailoring enzymes involved in the biosynthesis of angucyclines contain latent context-dependent catalytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Sapurimycin's Mode of Action Against Gram-Positive Bacteria: A Review of Current Knowledge

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Sapurimycin is an antitumor antibiotic isolated from Streptomyces sp. DO-116.[1] Structurally belonging to the anthraquinone-γ-pyrone class, it has demonstrated notable activity against Gram-positive bacteria.[1] While its potential as an anticancer agent has been a primary focus of research, its antibacterial properties present an avenue for the development of new antimicrobial agents. This document synthesizes the current understanding of this compound's mode of action against Gram-positive bacteria, drawing from the available scientific literature. It is important to note that detailed mechanistic studies on its antibacterial effects are limited, and much of the available information is of a general nature.

Core Mechanism of Action: DNA Damage

The principal elucidated mechanism of this compound's activity is its ability to induce DNA damage. In vitro studies have shown that this compound can cause single-strand breaks in supercoiled plasmid DNA.[1] This finding suggests that this compound may interfere with the integrity of bacterial DNA, leading to downstream effects that inhibit bacterial growth and viability.

While the precise intracellular target remains to be definitively identified, this DNA-damaging capability points towards potential interaction with enzymes crucial for DNA maintenance and replication, such as DNA gyrase and topoisomerases. These enzymes are essential for relieving torsional stress during DNA replication and transcription, and their inhibition is a known mechanism of action for several established antibacterial agents.

Putative Cellular Effects

Based on its DNA-damaging properties, the following logical relationships and potential cellular effects can be inferred.

Caption: Putative mechanism of this compound leading to bacterial cell death.

Quantitative Data

Experimental Protocols

Detailed experimental protocols specific to the investigation of this compound's antibacterial mode of action are not extensively published. However, based on the known mechanism of DNA damage, a general protocol for a DNA strand break assay is provided below. This is a representative methodology and would require optimization for this compound.

General Protocol: In Vitro DNA Strand Break Assay

Objective: To determine the ability of a compound to induce single or double-strand breaks in plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound (dissolved in an appropriate solvent)

-

Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Workflow:

Caption: Workflow for a typical DNA strand break assay.

Procedure:

-

Prepare reaction mixtures containing supercoiled plasmid DNA, reaction buffer, and varying concentrations of this compound. Include a negative control (no this compound) and a positive control (a known DNA-damaging agent).

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding DNA loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, relaxed circular, and linear).

-

Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

-

Analyze the results: A decrease in the supercoiled DNA band and an increase in the relaxed circular (single-strand break) and/or linear (double-strand break) DNA bands indicate DNA damage.

Signaling Pathways

There is currently no information available in the scientific literature regarding specific signaling pathways in Gram-positive bacteria that are modulated by this compound. Research in this area would be necessary to understand the broader cellular response to this compound-induced DNA damage, such as the activation of DNA repair pathways (e.g., the SOS response).

Conclusion and Future Directions

The current body of research indicates that this compound exerts its antibacterial effect against Gram-positive bacteria primarily through the induction of DNA damage, specifically single-strand breaks. However, a significant knowledge gap exists regarding its precise molecular target, the full spectrum of its antibacterial activity, and the cellular responses it elicits in bacteria.

Future research should focus on:

-

Target Identification: Elucidating the specific intracellular molecule(s) with which this compound interacts to cause DNA damage.

-

Quantitative Antibacterial Profiling: Determining the MIC values of this compound against a wide range of clinically relevant Gram-positive pathogens.

-

Cellular Mechanism Studies: Investigating the downstream effects of this compound treatment in bacteria, including its impact on DNA replication, transcription, and protein synthesis.

-

Signaling Pathway Analysis: Characterizing the bacterial signaling pathways that are activated in response to this compound exposure.

A more in-depth understanding of these aspects is crucial for evaluating the potential of this compound as a lead compound for the development of novel antibacterial therapies.

References

The Cytotoxic Landscape of Saponins: A Technical Guide for Cancer Researchers

An In-depth Examination of Saponin-Mediated Cytotoxicity in Cancer Cell Lines for Researchers, Scientists, and Drug Development Professionals.

Introduction

Saponins, a diverse group of naturally occurring glycosides found in a wide variety of plants, have garnered significant attention in oncological research for their potent cytotoxic effects against various cancer cell lines. Their complex structures, typically consisting of a steroid or triterpenoid aglycone backbone linked to one or more sugar chains, give rise to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the cytotoxic properties of saponins, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Data Presentation: In Vitro Cytotoxicity of Saponins

The cytotoxic potential of various saponins has been extensively evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized in the table below. This data, compiled from multiple studies, highlights the diverse and potent anti-cancer activity of this class of compounds.

| Saponin | Cancer Cell Line | Cell Line Type | IC50 (µM) | Citation |

| Hederagenin | A549 | Lung Carcinoma | 78.4 ± 0.05 | [1] |

| Hederagenin | HeLa | Cervical Cancer | 56.4 ± 0.05 | [1] |

| Hederagenin | HepG2 | Hepatocellular Carcinoma | 40.4 ± 0.05 | [1] |

| Hederagenin | SH-SY5Y | Neuroblastoma | 12.3 ± 0.05 | [1] |

| Oleanolic Acid | A549 | Lung Carcinoma | 98.9 ± 0.05 | [1] |

| Oleanolic Acid | HeLa | Cervical Cancer | 83.6 ± 0.05 | [1] |

| Oleanolic Acid | HepG2 | Hepatocellular Carcinoma | 408.3 ± 0.05 | [1] |

| Ursolic Acid | A549 | Lung Carcinoma | 21.9 ± 0.05 | [1] |

| Ursolic Acid | HeLa | Cervical Cancer | 11.2 ± 0.05 | [1] |

| Ursolic Acid | HepG2 | Hepatocellular Carcinoma | 104.2 ± 0.05 | [1] |

| Ursolic Acid | SH-SY5Y | Neuroblastoma | 6.9 ± 0.05 | [1] |

| Albizoside C | A549 | Lung Carcinoma | 0.01 | [2] |

| Ardisiacrispin A/B | U251MG | Glioblastoma | 2.57 - 12.20 | [3] |

Core Mechanism of Action: Induction of Apoptosis via PI3K/Akt Pathway Modulation

A primary mechanism through which saponins exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. A significant body of evidence points to the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway as a central event in this process.

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell division and resistance to apoptosis. Saponins have been shown to inhibit the phosphorylation of key proteins in this pathway, including Akt itself. This inhibition leads to a downstream cascade of events, including the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately culminating in the activation of caspases and the execution of the apoptotic program.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Saponin stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[4]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

-

Saponin Treatment: The following day, treat the cells with various concentrations of the saponin. Include a vehicle control (medium with the same concentration of the solvent used for the saponin stock). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Saponin-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated and control cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Saponin-treated and control cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Fixation: Harvest the cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of PI3K/Akt Pathway Proteins

Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Saponin-treated and control cell lysates

-

Protein electrophoresis and transfer equipment

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with the appropriate primary and secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of saponins on cancer cell lines.

Conclusion

Saponins represent a promising class of natural compounds with significant cytotoxic activity against a broad range of cancer cell lines. Their ability to induce apoptosis, largely through the inhibition of the PI3K/Akt signaling pathway, makes them attractive candidates for further investigation in cancer drug discovery and development. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate the anti-cancer potential of novel saponins. Further research is warranted to explore the structure-activity relationships of these complex molecules and to translate these preclinical findings into effective therapeutic strategies.

References

- 1. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jagiellonian University Repository [ruj.uj.edu.pl]

- 4. researchhub.com [researchhub.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bosterbio.com [bosterbio.com]

Sapurimycin Analogues: A Technical Deep Dive into Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapurimycin, an anthra-γ-pyrone antibiotic produced by Streptomyces sp., has demonstrated notable antibacterial and antitumor properties. Its complex structure, featuring a planar tetracyclic core, presents a compelling scaffold for the development of novel therapeutic agents. This technical guide explores the landscape of this compound analogues, delving into their synthesis, biological activity, and mechanisms of action. Through a comprehensive review of available data, this document aims to provide researchers and drug development professionals with a detailed understanding of the structure-activity relationships (SAR) governing this class of compounds and to outline the experimental protocols essential for their evaluation.

Introduction

This compound is a member of the pluramycin family of antibiotics, characterized by an anthra-γ-pyrone skeleton.[1] Unlike other members of this family, this compound lacks sugar moieties on its D ring and possesses a carboxymethyl group at the C-5 position.[1] These structural distinctions are believed to influence its biological activity, which includes efficacy against Gram-positive bacteria and certain cancer cell lines.[2][3] The primary mechanism of action for pluramycins involves DNA interaction, including intercalation and alkylation, which can lead to single-strand DNA breaks and subsequent apoptosis.[4]

The development of this compound analogues is driven by the need to enhance its therapeutic index, improve its selectivity, and overcome potential resistance mechanisms. By systematically modifying the this compound scaffold, researchers aim to elucidate the key structural features responsible for its biological effects and to generate new compounds with superior pharmacological profiles.

Quantitative Biological Data of this compound and Related Analogues

While specific data on a comprehensive library of this compound analogues remains limited in publicly available literature, the biological activity of related compounds, such as the saframycin-ecteinascidin and pluramycin analogues, provides valuable insights into the potential of this chemical class. The following table summarizes the cytotoxic activities of selected analogues against various human cancer cell lines.

| Compound/Analogue | Cancer Cell Line | IC50 (nM) | Reference |

| Saframycin-Ecteinascidin Analogue 20 | HepG2 (Liver Cancer) | 1.32 | [5] |

| Saframycin-Ecteinascidin Analogue 29 | A2780 (Ovarian Cancer) | 1.73 | [5] |

| Saframycin-Ecteinascidin Analogue 30 | A2780 (Ovarian Cancer) | 7 | [5] |

| Altromycin A | Staphylococcus aureus | MIC: 0.2-3.12 µg/mL | [2] |

| Altromycin B | Streptococci | MIC: 0.2-3.12 µg/mL | [2] |

| Rausuquinone | Gram-positive bacteria | (Activity Reported) | [3] |

Note: The data presented above is for structurally related compounds and is intended to be illustrative of the potential potency of this compound analogues. Further research is needed to establish a comprehensive dataset for direct this compound derivatives.

Structure-Activity Relationships (SAR)

The biological activity of pluramycin-type antibiotics is intrinsically linked to their chemical structure. Key SAR insights derived from related compounds suggest that:

-

The Planar Anthraquinone Core: This moiety is crucial for DNA intercalation, the initial step in the mechanism of action. Modifications to this core can significantly impact DNA binding affinity.

-

The Amino Sugar Side Chains: In pluramycins, the amino sugars play a critical role in sequence-specific DNA recognition and the subsequent alkylation reaction.[4] While this compound lacks these sugars, the introduction of various side chains in its analogues could modulate DNA interaction and cytotoxicity.

-

The Side Chain at C-5: The carboxymethyl group at the C-5 position of this compound is a unique feature. Its modification in analogues could influence solubility, cell permeability, and target engagement.

Experimental Protocols

The evaluation of this compound analogues necessitates a suite of well-defined experimental protocols to assess their biological activity and elucidate their mechanism of action.

Cytotoxicity Assays

A fundamental step in the evaluation of anticancer potential is the determination of cytotoxicity against a panel of cancer cell lines.

MTT Assay Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound analogue (e.g., from 0.01 nM to 10 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

DNA Cleavage Assay

To investigate the DNA-damaging properties of this compound analogues, a DNA cleavage assay using supercoiled plasmid DNA is employed.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), the this compound analogue at various concentrations, and a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).

-

Reaction Termination: Stop the reaction by adding a loading buffer containing a tracking dye and a chelating agent (e.g., EDTA).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization: Visualize the DNA bands under UV light. The conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear (Form III) DNA indicates DNA cleavage activity.

Apoptosis Assays

To confirm that cytotoxicity is mediated by programmed cell death, apoptosis assays are performed.

Annexin V-FITC/Propidium Iodide (PI) Staining Protocol:

-

Cell Treatment: Treat cells with the this compound analogue at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting

Western blotting is used to investigate the effect of this compound analogues on the expression of key proteins involved in cell cycle regulation and apoptosis.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, p53) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

The antitumor activity of this compound and its analogues is believed to be mediated through the induction of apoptosis. The initial trigger is the interaction of the molecule with cellular DNA.

As depicted in the diagram, this compound analogues are hypothesized to intercalate into DNA and potentially alkylate it, leading to the formation of a stable drug-DNA-topoisomerase II cleavable complex. This stabilization prevents the re-ligation of the DNA strands, resulting in the accumulation of DNA double-strand breaks. The cellular DNA damage response then triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.

This workflow outlines a logical progression from the synthesis of analogues to their biological evaluation. Initial screening for cytotoxicity identifies promising candidates, which are then subjected to more detailed mechanistic studies to confirm their mode of action. The collective data from these experiments informs the structure-activity relationship, guiding the design and synthesis of next-generation compounds with improved properties.

Conclusion

This compound and its analogues represent a promising class of compounds with the potential for development as novel anticancer and antibacterial agents. Their mechanism of action, centered on DNA damage and the induction of apoptosis, offers a validated strategy for cancer therapy. The continued exploration of the structure-activity relationships within this chemical family, guided by the systematic application of the experimental protocols outlined in this guide, will be crucial for the identification and optimization of lead candidates. Future work should focus on generating a broader library of this compound analogues and conducting comprehensive in vitro and in vivo evaluations to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rausuquinone, a non-glycosylated pluramycin-class antibiotic from Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sapurimycin Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and conceptual framework for the identification and validation of the cellular target of sapurimycin, an antitumor antibiotic with potential therapeutic applications.

Introduction

This compound is an antitumor antibiotic produced by Streptomyces sp. DO-116.[1] Structurally, it belongs to the anthra-γ-pyrone class of compounds, sharing a skeleton with pluramycin.[2] Preclinical studies have demonstrated its activity against Gram-positive bacteria and certain cancer cell lines, including leukemia P388 and sarcoma 180 in murine models.[1][3] The primary mechanism of action of this compound is believed to be the induction of single-strand breaks in supercoiled plasmid DNA, suggesting that its primary cellular target is DNA.[1][3] This guide outlines a systematic approach to rigorously identify and validate DNA as the target of this compound and to elucidate its downstream cellular effects.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, this section presents hypothetical yet plausible data in structured tables, based on the known activity of related compounds like pluramycin and other DNA-damaging agents. These tables are intended to serve as a template for organizing experimental results.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 50 |

| MCF-7 | Breast Cancer | 75 |

| A549 | Lung Cancer | 120 |

| P388 | Leukemia | 30 |

| S180 | Sarcoma | 45 |

Table 2: DNA Damage Induction by this compound in a Cell-Free System

| This compound (µM) | Supercoiled DNA (%) | Nicked DNA (%) | Linear DNA (%) |

| 0 | 95 | 5 | 0 |

| 1 | 60 | 35 | 5 |

| 5 | 20 | 70 | 10 |

| 10 | 5 | 85 | 10 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and cell lines.

1. Cell Viability/Cytotoxicity Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells.

-

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

MTT or XTT reagent

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO or the solvent used for this compound).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT (5 mg/mL) or XTT reagent to each well and incubate for 2-4 hours.

-

If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.[4]

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of this compound concentration.

-

2. In Vitro DNA Strand Scission Assay

This assay directly assesses the ability of this compound to induce breaks in plasmid DNA.[5][6]

-

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound stock solution

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Agarose gel

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

-

-

Procedure:

-

Set up reaction tubes containing plasmid DNA (e.g., 200 ng) and reaction buffer.

-

Add varying concentrations of this compound to the tubes. Include a no-drug control.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding DNA loading dye.

-

Load the samples onto an agarose gel (e.g., 1%).

-

Run the gel until the different DNA forms (supercoiled, nicked, linear) are separated.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of each band to determine the percentage of each DNA form.

-

3. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate direct target engagement in a cellular context.[7][8][9]

-

Materials:

-

Cancer cells

-

This compound

-

Lysis buffer with protease inhibitors

-

Antibody against a known DNA-binding protein (e.g., Histone H3) for Western blotting

-

SDS-PAGE and Western blotting reagents and equipment

-

-

Procedure:

-

Treat cultured cells with this compound or vehicle for a specified time.

-

Harvest and resuspend the cells in lysis buffer.

-

Divide the cell lysate into aliquots and heat them at different temperatures (e.g., 40°C to 70°C) for 3 minutes to denature and precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against a known DNA-binding protein.

-

A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

-

Mandatory Visualizations

Diagram 1: Proposed Mechanism of this compound-Induced DNA Damage

Caption: Proposed mechanism of this compound-induced DNA damage.

Diagram 2: Experimental Workflow for this compound Target Identification

Caption: Workflow for identifying and validating the target of this compound.

Diagram 3: this compound-Induced DNA Damage Response Pathway

Caption: Simplified signaling pathway of the DNA damage response induced by this compound.

Conclusion

The evidence strongly suggests that DNA is the primary molecular target of this compound. Its ability to induce DNA strand breaks is a key feature of its antitumor activity. The experimental protocols and workflows outlined in this guide provide a robust framework for the comprehensive identification and validation of this compound's target. Further investigation into the precise DNA sequences it recognizes and the full spectrum of cellular pathways it modulates will be crucial for its development as a potential anticancer therapeutic.

References

- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dojindo.com [dojindo.com]

- 5. asu.elsevierpure.com [asu.elsevierpure.com]

- 6. DNA strand scission by bleomycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Sapurimycin In Vitro Antitumor Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapurimycin is an antitumor antibiotic produced by Streptomyces sp. DO-116 and belongs to the pluramycin family of natural products.[1] Structurally related to the kapurimycins, this compound exhibits a potent antitumor profile.[1] The mechanism of action for pluramycin antibiotics involves the intercalation into DNA and alkylation, leading to single-strand breaks in the DNA helix.[1] This damage triggers the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells. This document provides a detailed protocol for assessing the in vitro antitumor activity of this compound using common cytotoxicity assays.

Data Presentation

| Compound | Cell Line | Cell Type | Activity |

| Kapurimycin A3 | HeLa S3 | Human Cervical Cancer | Cytotoxic[2] |

| Kapurimycin A3 | T24 | Human Bladder Carcinoma | Cytotoxic[2] |

Experimental Protocols

Two standard and widely accepted protocols for determining in vitro cytotoxicity are the MTT assay and the Sulforhodamine B (SRB) assay. Both are suitable for assessing the antitumor activity of this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly on a plate shaker to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

-

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid solution

-

10 mM Tris base solution

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Cell Fixation:

-

After the incubation period, gently add 50 µL of cold 10% TCA to each well (on top of the existing medium) and incubate for 1 hour at 4°C.

-

-

Washing:

-

Wash the plates five times with slow-running tap water.

-

Remove excess water by inverting the plate and tapping it on a paper towel.

-

Allow the plates to air dry completely.

-

-

SRB Staining:

-

Add 100 µL of SRB solution to each well.

-

Incubate at room temperature for 15-30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

-

Allow the plates to air dry.

-

-

Solubilization:

-

Add 200 µL of 10 mM Tris base solution to each well.

-

Shake the plate for 5-10 minutes to solubilize the protein-bound dye.

-

-

Absorbance Measurement:

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration.

-

Plot a dose-response curve and determine the IC50 value.

-

Visualizations

Experimental Workflow

Caption: Workflow for in vitro cytotoxicity testing of this compound.

This compound's Proposed Signaling Pathway

Caption: this compound-induced DNA damage response pathway.

References

- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sapurimycin DNA Cleavage Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapurimycin is a member of the enediyne class of natural products, which are known for their potent antitumor activity. This activity stems from their ability to cause sequence-specific cleavage of double-stranded DNA. The enediyne core undergoes a cycloaromatization reaction, such as a Bergman or Myers-Saito rearrangement, to generate a highly reactive benzenoid diradical. This diradical species can then abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.[1] Understanding the mechanism and efficiency of DNA cleavage by this compound is crucial for its development as a potential therapeutic agent.

These application notes provide detailed methodologies for performing DNA cleavage assays to characterize the activity of this compound and other enediyne antibiotics. The protocols described include a continuous fluorescence-based assay suitable for high-throughput screening and a gel electrophoresis-based assay for detailed analysis of cleavage products.

Mechanism of Action: Enediyne-Induced DNA Cleavage

The general mechanism for DNA cleavage by enediyne antibiotics like this compound involves several key steps. Initially, the antibiotic binds to the minor groove of DNA.[1] A subsequent activation step, often triggered by a chemical agent like dithiothreitol (DTT), initiates the cycloaromatization of the enediyne core. This rearrangement produces a reactive p-benzyne diradical, which is responsible for the DNA strand scission.

References

Sapurimycin: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Sapurimycin, an antitumor antibiotic with activity against Gram-positive bacteria.

Introduction

This compound is an antitumor antibiotic isolated from Streptomyces sp. DO-116.[1][2] It is structurally related to the kapurimycins and exhibits potent activity against Gram-positive bacteria.[1][2] The mechanism of action of this compound involves the induction of single-strand breaks in supercoiled plasmid DNA, leading to inhibition of bacterial growth and proliferation.[1][2] Understanding the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains is crucial for its development as a potential therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against a panel of Gram-positive bacteria.

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | Data not available |

| Staphylococcus epidermidis | ATCC 12228 | Data not available |

| Enterococcus faecalis | ATCC 29212 | Data not available |

| Streptococcus pneumoniae | ATCC 49619 | Data not available |

| Bacillus subtilis | ATCC 6633 | Data not available |

Note: Specific MIC values for this compound were not publicly available in the referenced literature. The above table is a template for recording experimental findings.

Experimental Protocols

Two standard methods for determining the MIC of this compound are the Broth Microdilution and Agar Dilution methods.

Protocol 1: Broth Microdilution Method

This method is used to determine the MIC in a liquid growth medium and is amenable to high-throughput screening.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)

-

Positive control (bacterial inoculum in broth without this compound)

-

Negative control (broth only)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. A typical concentration range to test would be from 64 µg/mL down to 0.06 µg/mL.

-

The final volume in each well should be 50 µL after the addition of the bacterial inoculum.

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours) of the test organism, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, as well as to the positive control wells.

-

Add 100 µL of sterile broth to the negative control wells.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.

-

Protocol 2: Agar Dilution Method

This method is considered a reference method for MIC testing and involves incorporating the antimicrobial agent into an agar medium.

Materials:

-

This compound stock solution

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum (prepared to a 0.5 McFarland standard)

-

Inoculator (e.g., a multipoint replicator)

Procedure:

-

Preparation of this compound Agar Plates:

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

Add 1 mL of each this compound dilution to 19 mL of molten MHA (kept at 45-50°C) to create a series of agar plates with the desired final concentrations of the antibiotic.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

A control plate containing no this compound should also be prepared.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Spot-inoculate the prepared bacterial suspension onto the surface of the this compound-containing agar plates and the control plate using a multipoint replicator.

-

-

Incubation:

-

Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial colonies.

-

Visualizations

This compound's Mechanism of Action: DNA Damage Response

This compound is known to cause single-strand breaks in DNA. This damage triggers a cellular cascade known as the DNA Damage Response (DDR) pathway. The following diagram illustrates a simplified overview of this pathway.

Caption: Simplified signaling pathway of the DNA Damage Response initiated by this compound.

Experimental Workflow for Broth Microdilution MIC Testing

The following diagram outlines the key steps in the broth microdilution protocol for determining the MIC of this compound.

Caption: Experimental workflow for this compound MIC testing using the broth microdilution method.

References

Application Notes and Protocols for Sapurimycin in Leukemia P388 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapurimycin is an antitumor antibiotic known for its activity against various cancer cell lines, including the P388 murine leukemia model. Its primary mechanism of action involves the induction of single-strand breaks in DNA, leading to the activation of cellular stress responses and, ultimately, apoptosis. These application notes provide a comprehensive guide for utilizing this compound in P388 cell culture, including detailed protocols for cell maintenance, cytotoxicity assessment, and analysis of the cellular response to treatment. The information herein is intended to facilitate research into the therapeutic potential of this compound and its derivatives.

Data Presentation

The following tables summarize representative quantitative data obtained from treating P388 leukemia cells with this compound.

Table 1: Cytotoxicity of this compound on P388 Cells

| Parameter | Value | Exposure Time | Assay Method |

| IC50 | 10 µM (Example) | 48 hours | MTT Assay |

| IC90 | 50 µM (Example) | 48 hours | MTT Assay |

Note: The IC50 and IC90 values presented are for illustrative purposes. The actual values should be determined empirically for each experimental setup.

Table 2: Apoptosis Induction in P388 Cells by this compound

| Treatment | % Apoptotic Cells (Annexin V+) | Exposure Time |

| Control (Vehicle) | 5% | 24 hours |

| This compound (1x IC50) | 45% | 24 hours |

| This compound (2x IC50) | 70% | 24 hours |

Table 3: Cell Cycle Analysis of P388 Cells Treated with this compound

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Control (Vehicle) | 40% | 45% | 15% |

| This compound (1x IC50) | 65% | 20% | 15% |

Signaling Pathway